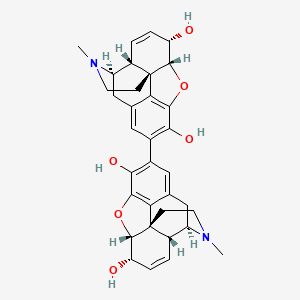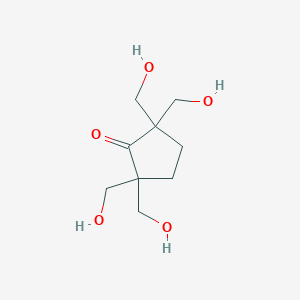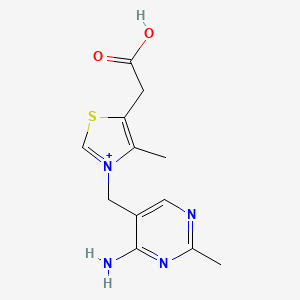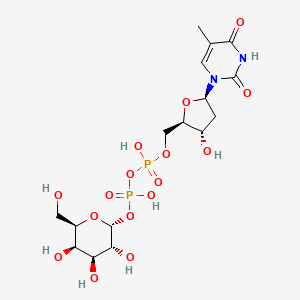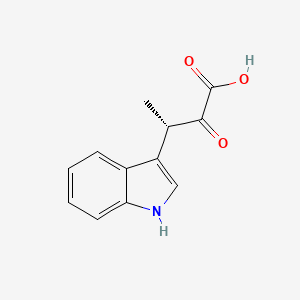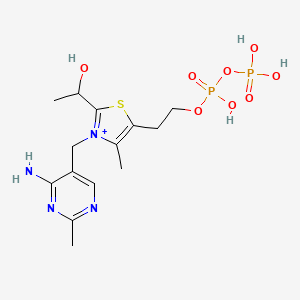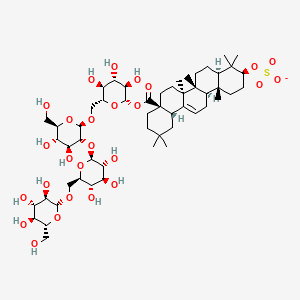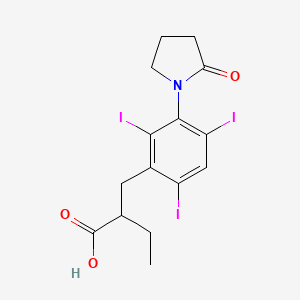
Iolidonic acid
Descripción general
Descripción
Zoledronic acid, also known as zoledronate, is a medication used to treat a number of bone diseases. These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) .
Synthesis Analysis
Zoledronic acid is a nitrogen-containing bisphosphonate similar to ibandronic acid, minodronic acid, and risedronic acid . A new simple one-pot synthesis of zoledronic acid has been developed, which uses methanesulfonic acid as a solubilizer without isolating the imidazol-1-yl-acetic acid or its salt derivative during the reaction progress .Molecular Structure Analysis
The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The ionic structure of radiolabeled [68Ga]Ga-NODAGA-pamidronic acid has the ability to improve the blood clearance and may exert good renal excretion, enhance the bone-to-background ratio, and consequently the final image quality .Chemical Reactions Analysis
Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .Aplicaciones Científicas De Investigación
1. Anti-inflammatory Properties
Chelidonic acid (CA) exhibits significant anti-inflammatory effects. It has been found to inhibit the production of interleukin-6 (IL-6) and the expression of IL-6 mRNA, which are key components in inflammatory responses. Additionally, CA suppresses the activation and expression of caspase-1, further contributing to its anti-inflammatory properties. These findings suggest CA's potential as a therapeutic molecule in treating mast cell-mediated inflammatory diseases (Shin et al., 2011).
2. Immunomodulatory Effects
Research has shown that chelidonic acid possesses immunomodulatory effects. It can prevent mast cell degranulation, reduce blood eosinophil counts, and lower serum IgE levels, which are important in allergic responses. Chelidonic acid also inhibits histamine release and impacts adaptive immunity by affecting antibody production and cell-mediated immunity. These findings highlight its potential therapeutic role in treating allergic disorders (Singh et al., 2016).
3. Antidepressant Effects
Studies indicate that chelidonic acid may have antidepressant-like effects. It has been observed to decrease immobility time in forced swimming tests, a marker of depressive behavior in animal models. The compound also increases the expression of brain-derived neurotrophic factor and neurotransmitter levels in the hippocampus, which are associated with depression regulation. These findings suggest that chelidonic acid could be a potential treatment for depression, especially in cases associated with inflammation (Jeong et al., 2016).
4. Osteogenic Properties
Chelidonic acid has been identified as a compound with potential osteogenic activity. It can form complex compounds that act as delivery systems for osteoprotective micro- and macroelements. For instance, calcium chelidonate shows pronounced osteogenic activity, stimulating the viability and differentiation of mesenchymal stem cells and enhancing extracellular matrix mineralization. This suggests its applicability in developing treatments for musculoskeletal system disorders (Miroshnichenko et al., 2022).
Safety And Hazards
Direcciones Futuras
Zoledronic acid is given once a year as an intravenous (IV) infusion to treat osteoporosis. It is also given every two years as an IV infusion to prevent osteoporosis. Zoledronic acid increases bone density and reduces the incidence of the spine and non-spine fractures, including hip fractures . The reasons why zoledronic acid is effective in improving osteoporosis are that it can inhibit osteoclast differentiation and induce osteoclast apoptosis, thus suppressing bone resorption and increasing bone density .
Propiedades
IUPAC Name |
2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWMPWEXXUAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865013 | |
| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iolidonic acid | |
CAS RN |
21766-53-0 | |
| Record name | Iolidonic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOLIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



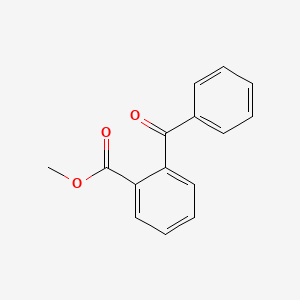
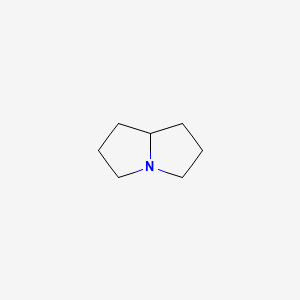
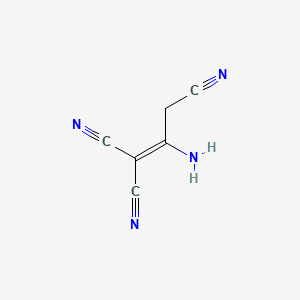
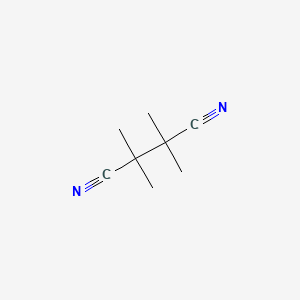
![2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid](/img/structure/B1209544.png)

![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)
